8-Hydroxyefavirenz

概要

説明

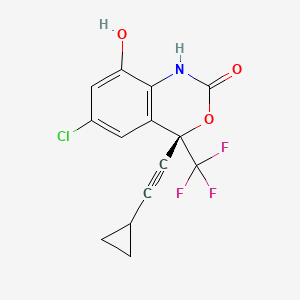

8-ヒドロキシエファビレンツは、ヒト免疫不全ウイルス(HIV)感染症の治療に広く用いられている抗レトロウイルス薬エファビレンツの主要な代謝産物です。 この化合物は、脳内の星状グリア細胞であるアストロサイトにおける解糖フラックスの促進作用で知られています 。 8-ヒドロキシエファビレンツによるアストロサイトのグルコース代謝の変容は、エファビレンツ含有薬剤で治療された患者で報告されている神経学的副作用に寄与する可能性があります .

準備方法

合成経路と反応条件: 8-ヒドロキシエファビレンツは、エファビレンツがシトクロムP450アイソフォームCYP2B6によって代謝されると形成されます 。合成経路は、エファビレンツの8位における水酸化を含み、8-ヒドロキシエファビレンツが生成されます。

工業的製造方法: 8-ヒドロキシエファビレンツの工業的製造には、エファビレンツとその代謝産物を迅速かつ同時に定量するための液体クロマトグラフィー-タンデム質量分析法(LC-MS-MS)が用いられています 。この方法は感度が高く正確であるため、大規模生産と薬物動態研究に適しています。

化学反応の分析

反応の種類: 8-ヒドロキシエファビレンツは、以下を含むさまざまな化学反応を受けます。

酸化: この化合物は、さらに酸化されて他の代謝産物を生成する可能性があります。

還元: それほど一般的ではありませんが、還元反応も特定の条件下で発生する可能性があります。

置換: 8位のヒドロキシル基は、他の官能基で置換される可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

置換: さまざまな求核剤を置換反応に使用できます。

生成される主要な生成物: これらの反応から生成される主要な生成物には、8-ヒドロキシエファビレンツの他の水酸化代謝産物と置換誘導体などがあります .

4. 科学研究への応用

8-ヒドロキシエファビレンツは、以下を含むいくつかの科学研究への応用があります。

化学: エファビレンツとその代謝産物を定量するための分析化学における参照化合物として使用されます。

生物学: アストロサイトにおける解糖フラックスへの影響と、神経認知障害におけるその潜在的な役割について研究されています.

科学的研究の応用

Neurocognitive Function

Some studies have explored the correlation between 8-OH-EFV plasma concentrations and neurocognitive performance in HIV-infected individuals [2, 5, 6].

- Better Neurocognitive Function: A study of HIV-infected adults on EFV regimens found that higher plasma concentrations of 8-OH-EFV correlated with better learning [2, 5]. This unexpected result contrasts with the expectation that 8-OH-EFV would worsen neuropsychological function, based on in vitro studies [2, 5]. It's been hypothesized that individuals who clear plasma EFV more quickly might have higher 8-OH-EFV concentrations and lower EFV concentrations, leading to reduced EFV exposure and less severe central nervous system (CNS) side effects .

- CNS Side Effects: In contrast, higher levels of 8-OH-EFV were associated with CNS side effects, while EFV levels were only marginally associated with cognitive performance .

Neurotoxicity

In vitro studies indicate that 8-OH-EFV can be a potent neurotoxin [1, 2].

- Dendritic Spine Damage: 8-OH-EFV has been shown to induce considerable damage to dendritic spines at a 10 nM concentration in vitro [1, 9]. This damage is linked to calcium flux in neurons, primarily mediated by L-type voltage-operated calcium channels (VOCCs) [1, 9]. Blocking L-type VOCCs protected dendritic spines from 8-OH-EFV-induced damage .

- Concentration Levels: Concentrations of EFV and 8-OH-EFV in the cerebrospinal fluid of HIV-infected subjects taking EFV were within the range that damaged neurons in culture [1, 9]. The 8-hydroxyefavirenz metabolite evokes calcium influx in neurons . EFV, 7-OH-EFV, and 8-OH-EFV each induced neuronal damage in a dose-dependent manner . However, 8-OH-EFV was at least an order of magnitude more toxic than EFV or 7-OH-EFV .

Pharmacokinetics

The pharmacokinetics (PK) of 8-OH-EFV, particularly in relation to EFV, has been investigated [2, 3, 5, 7].

- Plasma and Intracellular Concentrations: A study on the long-term effects of EFV autoinduction showed a significant increase in the median plasma (32%) and intracellular (53%) concentrations of 8-OH-EFV by week 16 compared to week 4 .

- Metabolic Ratio: The same study revealed a decrease in the EFV metabolic ratio (calculated by dividing the concentration of EFV by that of 8-OH-EFV) by 20% and 5%, respectively, by week 16 compared with at week 4 .

- Blood-Brain Barrier: It is possible that 8-OH-EFV does not cross the blood-brain barrier as effectively as EFV [2, 5]. 8-OH-EFV concentrations in the CSF would depend on both 8-OH-EFV penetration into the CSF and local metabolism of the parent drug in CSF [2, 5].

Other Applications

This compound induces cell death via a JNK- and BimEL-dependent mechanism in primary human hepatocytes .

this compound was not detected in vitro when efavirenz, 7-, or this compound were used as substrates .

Further Research Needs

作用機序

8-ヒドロキシエファビレンツの作用機序は、アストロサイトにおける解糖フラックスの促進を含みます。 これは、ミトコンドリア呼吸の直接阻害によってではなく、グルコース代謝の変容によって達成されます 。 この化合物は、低濃度ではミトコンドリア呼吸に影響を与えませんが、高濃度では酸素消費量を大幅に低下させます .

類似化合物:

エファビレンツ: 8-ヒドロキシエファビレンツが由来する母体化合物。

8,14-ジヒドロキシエファビレンツ: さらに水酸化されて生成されるエファビレンツの別の代謝産物.

比較: 8-ヒドロキシエファビレンツは、アストロサイトにおける解糖フラックスを促進する能力においてユニークであり、エファビレンツや8,14-ジヒドロキシエファビレンツには見られない特性です 。これは、エファビレンツ治療に関連する神経認知障害の研究において特に重要です。

類似化合物との比較

Efavirenz: The parent compound from which 8-Hydroxy Efavirenz is derived.

8,14-Dihydroxy Efavirenz: Another metabolite of Efavirenz formed through further hydroxylation.

Comparison: 8-Hydroxy Efavirenz is unique in its ability to stimulate glycolytic flux in astrocytes, a property not shared by Efavirenz or 8,14-Dihydroxy Efavirenz . This makes it particularly significant in the study of neurocognitive impairments associated with Efavirenz treatment.

生物活性

8-Hydroxyefavirenz (8-OH-EFV) is a significant metabolite of efavirenz (EFV), an antiretroviral medication used primarily in the treatment of HIV-1. Understanding the biological activity of 8-OH-EFV is crucial as it exhibits distinct pharmacological properties and potential neurotoxicity compared to its parent compound. This article synthesizes current research findings, case studies, and relevant data on the biological activity of 8-OH-EFV.

Efavirenz is primarily metabolized by cytochrome P450 2B6 (CYP2B6) to produce several metabolites, with 8-OH-EFV being the most prominent. Studies have shown that 8-OH-EFV can irreversibly inactivate CYP2B6 enzymes, leading to altered drug metabolism and potential drug interactions . The mechanism involves the formation of reactive intermediates that result in enzyme inactivation through different pathways—one being reversible and the other irreversible.

Neurotoxicity of this compound

Neuronal Damage

Research indicates that 8-OH-EFV is significantly more toxic to neurons than EFV itself. In vitro studies demonstrated that even low concentrations (10 nM) of 8-OH-EFV induce substantial damage to dendritic spines, which are critical for synaptic transmission and neuronal communication . This neurotoxic effect is mediated primarily through the dysregulation of calcium homeostasis within neurons, where 8-OH-EFV triggers calcium influx via L-type voltage-operated calcium channels (VOCCs) .

Case Study Findings

In a study involving HIV-infected individuals, plasma and cerebrospinal fluid (CSF) concentrations of EFV and its metabolites were measured. It was found that higher levels of 8-OH-EFV correlated with increased central nervous system (CNS) side effects, including cognitive impairment . This suggests that monitoring levels of both EFV and its metabolites is essential for managing neurocognitive outcomes in patients.

Pharmacokinetics and Pharmacogenomics

Pharmacokinetic studies have shown variability in the metabolism of efavirenz due to genetic polymorphisms in CYP2B6. Individuals with certain polymorphisms may experience higher plasma concentrations of both EFV and 8-OH-EFV, leading to an increased risk of neurotoxic effects and adverse reactions . A cross-sectional study highlighted the need for personalized approaches in dosing based on genetic profiles to mitigate risks associated with high metabolite levels.

Comparative Toxicity: this compound vs. Efavirenz

The following table summarizes key findings comparing the toxicity of EFV and its metabolite 8-OH-EFV:

| Compound | Toxicity Level | Mechanism | Concentration for Effect |

|---|---|---|---|

| Efavirenz (EFV) | Moderate | Inhibition of reverse transcriptase | Higher concentrations needed |

| This compound (8-OH-EFV) | High | Calcium dysregulation, dendritic spine damage | As low as 10 nM |

Implications for Clinical Practice

The findings regarding the biological activity of 8-OH-EFV underscore the importance of considering not only the therapeutic effects of antiretroviral medications but also their metabolites. The neurotoxic potential of 8-OH-EFV necessitates careful monitoring in patients receiving efavirenz therapy, especially those with known genetic variations affecting drug metabolism.

特性

IUPAC Name |

(4S)-6-chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO3/c15-8-5-9-11(10(20)6-8)19-12(21)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVOMPCQLMFEDT-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C#C[C@]2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942769 | |

| Record name | 6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-4H-3,1-benzoxazine-2,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205754-33-2 | |

| Record name | 8-Hydroxyefavirenz | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205754-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyefavirenz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205754332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-4H-3,1-benzoxazine-2,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXYEFAVIRENZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8S49CKH6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。